molecular formula C23H24N4O4S B2774591 N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide CAS No. 919062-70-7

N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide

Cat. No.: B2774591
CAS No.: 919062-70-7
M. Wt: 452.53
InChI Key: URKOZOBLCHJBJJ-UHFFFAOYSA-N
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Description

N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-acetyl-1'-[(4-ethoxyphenyl)methyl]-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-31-18-9-7-17(8-10-18)13-26-20-11-6-14(2)12-19(20)23(21(26)30)27(16(4)29)25-22(32-23)24-15(3)28/h6-12H,5,13H2,1-4H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOZOBLCHJBJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anticancer potential, antimicrobial activity, and other pharmacological effects based on recent research findings.

Chemical Structure

The compound features a spiro-indole structure fused with a thiadiazole ring and an acetylated side chain. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of indole and thiadiazole are known to induce apoptosis in cancer cell lines. In vitro studies suggest that this compound may also share these properties.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis induction
Compound BMCF715.0Cell cycle arrest
N-[... ]A549TBDTBD

Antimicrobial Activity

The compound's potential antimicrobial activity has been explored through various assays against both Gram-positive and Gram-negative bacteria. Initial findings indicate moderate to strong antibacterial effects.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comparison Standard
Staphylococcus aureus25Gentamicin (10)
Escherichia coli30Ampicillin (15)
Bacillus subtilis20Ciprofloxacin (20)

Other Pharmacological Effects

In addition to anticancer and antimicrobial activities, compounds similar to this compound have shown potential in anti-inflammatory and analgesic activities. These effects are likely mediated through inhibition of specific enzymes such as COX and LOX.

Case Studies

A case study involving the synthesis and biological evaluation of related indole derivatives highlighted the importance of structural modifications in enhancing biological activity. The study reported that specific substitutions at the indole core significantly increased anticancer efficacy against various cell lines.

Q & A

Q. What are the key synthetic challenges in preparing N-[3'-acetyl-1-(4-ethoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide, and how are they addressed?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., acetic acid or DMF), and reaction time to avoid side products. Critical steps include the formation of the spiro[indole-thiadiazole] core and regioselective acetylation. Intermediate purification via column chromatography and recrystallization (e.g., from ethanol-DMF mixtures) ensures high yields (>70%) and purity (>95%) .

Q. Which analytical techniques are most reliable for confirming the spiro structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the spiro junction and substituent positions, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. X-ray crystallography using SHELXL refinement provides unambiguous structural validation, particularly for the spiro-conformation and stereochemistry .

Q. What in vitro biological assays are typically used to evaluate its anticancer potential?

Standard assays include:

  • Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2).
  • Enzyme inhibition : Kinase or protease inhibition studies (IC₅₀ values reported in µM ranges).
  • Apoptosis induction : Flow cytometry for Annexin V/PI staining .

Q. How is the compound purified post-synthesis, and what purity thresholds are acceptable for biological testing?

Purification involves sequential steps:

  • Liquid-liquid extraction to remove unreacted starting materials.
  • Column chromatography (silica gel, ethyl acetate/hexane gradients).
  • Recrystallization from ethanol or DMF. Purity ≥95% (HPLC, λ = 254 nm) is required for reproducible bioactivity data .

Q. What stability considerations are critical for storing this compound?

The compound is hygroscopic and light-sensitive. Recommended storage:

  • Temperature : -20°C in sealed vials under inert gas (N₂/Ar).
  • Solvent : DMSO stock solutions (10 mM) stable for ≤6 months at -80°C. Degradation is monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield while minimizing by-products?

A Design of Experiments (DoE) approach evaluates variables:

  • Temperature : 60–100°C for cyclization steps.
  • Catalyst : Triethylamine or NaHCO₃ for acid scavenging.
  • Solvent polarity : DMF enhances solubility of intermediates. Statistical optimization (e.g., ANOVA) identifies optimal parameters, achieving yields up to 85% .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Purity variations : Validate via HPLC and elemental analysis.
  • Assay protocols : Standardize cell lines, incubation times, and controls.
  • Structural analogs : Compare activity of derivatives (e.g., 4-ethoxybenzyl vs. 4-chlorophenoxyethyl substituents) to identify critical pharmacophores .

Q. What crystallographic challenges arise in resolving the spiro-conformation, and how are they addressed?

Challenges include:

  • Disorder in the thiadiazole ring : Mitigated by low-temperature data collection (100 K).
  • Twinned crystals : SHELXD and SHELXE resolve phases via dual-space methods. Final refinement (R-factor < 0.05) uses SHELXL with anisotropic displacement parameters .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : AutoDock Vina or Glide predicts binding modes to targets (e.g., EGFR kinase).
  • QSAR models : Hammett constants or logP values correlate substituent effects with bioactivity.
  • MD simulations : GROMACS assesses binding stability over 100-ns trajectories .

Q. How can researchers design derivatives to enhance metabolic stability without compromising potency?

Strategies include:

  • Bioisosteric replacement : Substitute the 4-ethoxybenzyl group with trifluoromethyl or heteroaryl moieties.
  • Prodrug approaches : Introduce hydrolyzable esters at the acetamide group.
  • CYP450 inhibition assays : Identify metabolic hotspots via liver microsome studies .

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